molecular formula C7H13NS B2392449 2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole CAS No. 250359-27-4

2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole

Cat. No. B2392449
CAS RN: 250359-27-4
M. Wt: 143.25
InChI Key: SAWWKXMIPYUIBW-LURJTMIESA-N
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Description

2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole derivative that has been synthesized using various methods.

Scientific Research Applications

Chemical Synthesis

The compound has been used in the field of chemical synthesis. For instance, it has been involved in the base-induced dimerisation of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one . This process is important in the creation of new compounds with potential applications in various fields.

Flavoring Agent

Sec-Butyl Ethyl Ether, a related compound, is a colorless, clear liquid flavoring agent with a floral, berry, woody odor which makes it great for citrus, tropical, and red fruit flavors . It has applications in frozen dairy, soft candy, baked goods, nonalcoholic beverages, puddings, and gelatins.

properties

IUPAC Name

2-[(2S)-butan-2-yl]-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWWKXMIPYUIBW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the biological significance of 2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole (SBT)?

A: 2-[(1S)-1-Methylpropyl]-4,5-dihydro-1,3-thiazole, commonly known as (S)-2-sec-butyl-4,5-dihydrothiazole (SBT), is a vital pheromone component found in the urine of male house mice (Mus musculus). [, , ] It plays a crucial role in chemical communication, particularly in sexual signaling and mate recognition.

Q2: How does SBT influence female mice?

A: Research indicates that SBT, along with other male mouse urinary pheromones like (1R, 5S, 7R)-3,4-dehydro-exo-brevicomin (DHB) and 6-hydroxy-6-methyl-3-heptanone (HMH), can accelerate puberty onset in prepubertal female mice. [] Furthermore, peripubertal exposure to a mixture of these compounds can induce a preference for male odors in adulthood, highlighting the significant impact of these pheromones on female reproductive behavior. []

Q3: How does the genetic background of mice affect the presence of SBT?

A: Studies have shown that the relative abundance of SBT in mouse urine can vary depending on the genetic strain. [] Specifically, ICR and KM strains, which are genetically closer, exhibited more similarity in SBT levels compared to the C57BL/6 strain. [] This suggests a potential role of SBT in conveying information about genetic background.

Q4: Are there synthetic routes available for SBT?

A: Yes, asymmetric synthesis methods have been developed to produce enantiomerically pure (S)-2-sec-butyl-4,5-dihydrothiazole. [] This is crucial as the biological activity of pheromones can be highly stereospecific.

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